molecular formula C6H4Cl2N2O2 B2509653 2,3-Dichloro-6-methyl-5-nitropyridine CAS No. 1936385-56-6

2,3-Dichloro-6-methyl-5-nitropyridine

Cat. No.: B2509653
CAS No.: 1936385-56-6
M. Wt: 207.01
InChI Key: YLSJKTLFQQKWJM-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methyl-5-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring

Safety and Hazards

This compound is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-6-methyl-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2,3-dichloro-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The starting material, 2,3-dichloro-6-methylpyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is conducted in large reactors with precise temperature and concentration controls to achieve high yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6-methyl-5-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the nitro group on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2,3-dichloro-6-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSJKTLFQQKWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936385-56-6
Record name 2,3-dichloro-6-methyl-5-nitropyridine
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